Physicochemical Differentiation: LogP and Molecular Weight Comparison to 4-Chloro and 4-Fluoro Analogs
The target compound (4-methyl) exhibits a calculated LogP of 2.46 and a molecular weight of 157.17 g/mol . In comparison, the 4-fluoro analog (MW: 161.14 g/mol) and 4-chloro analog (MW: 177.59 g/mol) have different physicochemical profiles . The unsubstituted 1H-pyrrolo[2,3-b]pyridine-3-carbonitrile has a molecular weight of 143.15 g/mol [1]. The methyl group's hydrophobic contribution and molecular weight are intermediate between hydrogen and halogen substituents, which can impact solubility and membrane permeability in cellular assays.
| Evidence Dimension | Lipophilicity (calculated LogP) |
|---|---|
| Target Compound Data | LogP = 2.46 |
| Comparator Or Baseline | 4-fluoro analog: LogP not available; 4-chloro analog: LogP not available; unsubstituted: LogP not available |
| Quantified Difference | Not applicable (LogP data for comparators not found in this search) |
| Conditions | Calculated using ChemSrc database algorithms |
Why This Matters
Lipophilicity (LogP) is a key determinant of a compound's solubility, permeability, and metabolic stability, making this property critical for selecting the correct analog for lead optimization studies.
- [1] RCSB PDB. (n.d.). Ligand Summary: 1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (42A). Retrieved from https://www3.rcsb.org/ligand/42A View Source
